REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:8]2[CH:9]=[N:10][C:11]([CH3:14])=[CH:12][CH:13]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.[Mn]([O-])(=O)(=O)=[O:16].[K+].[OH2:21]>>[Cl:1][C:2]1[C:3]([C:8]2[CH:9]=[N:10][C:11]([C:14]([OH:16])=[O:21])=[CH:12][CH:13]=2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.5 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1)C=1C=NC(=CC1)C
|
Name
|
|
Quantity
|
3.75 mmol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
3.75 mmol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
600s
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After completion (monitored by LC-MS), the mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the manganese salts were washed with water
|
Type
|
CUSTOM
|
Details
|
The water was evaporated to ˜10 ml
|
Type
|
CUSTOM
|
Details
|
the product was purified by HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1)C=1C=NC(=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |